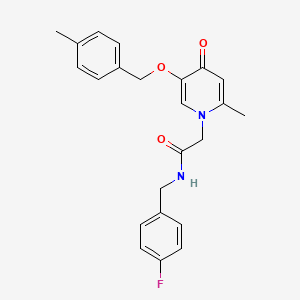

N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-16-3-5-19(6-4-16)15-29-22-13-26(17(2)11-21(22)27)14-23(28)25-12-18-7-9-20(24)10-8-18/h3-11,13H,12,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNVEMLEBUKHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a pyridinone core, a fluorobenzyl group, and a methylacetamide moiety. The presence of fluorine in the structure is significant as it can enhance metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group enhances hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antioxidant Activity

Preliminary studies have indicated that similar compounds exhibit significant antioxidant properties. For instance, derivatives with structural similarities have shown anti-lipid peroxidation activity, which suggests that N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide may also possess antioxidant capabilities. In assays measuring lipid peroxidation inhibition, related compounds demonstrated high efficacy at concentrations around 100 µM .

Enzyme Inhibition Studies

Research into enzyme inhibition has highlighted the potential of this compound as a therapeutic agent. For example, compounds structurally related to N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide have been tested against soybean lipoxygenase, showing varying degrees of inhibition . The IC50 values for these related compounds ranged from 27 µM to 55 µM, indicating moderate inhibitory effects.

Data Table: Biological Activity Summary

Case Studies

- Medicinal Chemistry Applications : The compound has been explored for its potential as a therapeutic agent targeting specific enzymes involved in metabolic pathways. Studies suggest that modifications to the pyridinone core can enhance its efficacy against certain diseases.

- Biological Pathway Studies : As a probe in biological studies, this compound can provide insights into cellular mechanisms and disease states, particularly in cancer research where enzyme modulation plays a critical role.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The 4-fluorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins, while the 4-methylbenzyloxy group may fine-tune steric interactions.

- Metabolic Stability : Analogs with electron-withdrawing groups (e.g., nitro in ) show higher IC50 values, suggesting that the target compound’s fluorobenzyl group may offer a better balance of stability and activity .

- Synthetic Complexity : The target compound lacks the spirocyclic or trifluoromethyl motifs seen in and , which may simplify synthesis but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound likely requires multi-step synthesis involving:

- Step 1 : Formation of the pyridinone core via cyclization of substituted diketones or β-keto esters under acidic conditions .

- Step 2 : Introduction of the 4-methylbenzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction, depending on the leaving group (e.g., halogen) at the 5-position of the pyridinone ring .

- Step 3 : Acetamide coupling using N-(4-fluorobenzyl)amine with a reactive intermediate (e.g., activated ester or acid chloride) .

- Optimization : Yields can be improved by using palladium-catalyzed cross-coupling reactions for aryl ether formation (e.g., Buchwald-Hartwig conditions) and monitoring intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., Chromolith®) and UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation :

- NMR : Assign peaks for fluorobenzyl protons (δ 4.4–4.6 ppm for CH2), pyridinone carbonyl (δ 165–170 ppm in ¹³C NMR), and aromatic protons from substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Issue : Overlapping signals in ¹H NMR due to similar substituents (e.g., 4-fluorobenzyl vs. 4-methylbenzyl groups).

- Resolution :

Use 2D NMR (COSY, HSQC) to differentiate proton environments .

Compare experimental data with DFT-calculated chemical shifts for proposed structures .

Validate via X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from DMSO/EtOH mixtures) .

Q. How can researchers design experiments to probe the compound’s potential biological activity?

- Methodological Answer :

- Target Identification : Screen against kinase or enzyme targets (e.g., bacterial PPTases) using in silico docking (AutoDock Vina) based on structural analogs .

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution assay (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

- Mechanistic Studies : Use fluorescence polarization to measure binding affinity to target proteins .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products using time-resolved spectroscopy .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify remaining compound via UPLC-MS/MS .

Key Considerations for Researchers

- Contradictions in Evidence :

- Palladium-catalyzed methods () may offer higher yields for aryl ether formation compared to traditional SNAr reactions (), but require rigorous exclusion of moisture .

- Safety protocols () emphasize handling acetamide intermediates in fume hoods due to potential respiratory irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.